molecular formula C6H10N4O2 B5910087 1,3-Dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione

1,3-Dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione

Cat. No.: B5910087
M. Wt: 170.17 g/mol
InChI Key: NVMPHBRFTZFQPS-UHFFFAOYSA-N
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Description

1,3-Dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by its unique structure, which includes two imidazole rings fused together, making it a valuable molecule for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar cyclization techniques. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst.

    Reduction: Sodium borohydride (NaBH₄) in an appropriate solvent.

    Substitution: Various nucleophiles in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield oxidized imidazole derivatives, while reduction with sodium borohydride can produce reduced forms of the compound .

Scientific Research Applications

1,3-Dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione is unique due to its fused imidazole rings, which confer distinct chemical properties and reactivity. This structural feature makes it particularly valuable for applications requiring specific molecular interactions and stability.

Properties

IUPAC Name

4,6-dimethyl-1,3,3a,6a-tetrahydroimidazo[4,5-d]imidazole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c1-9-3-4(8-5(11)7-3)10(2)6(9)12/h3-4H,1-2H3,(H2,7,8,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVMPHBRFTZFQPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2C(NC(=O)N2)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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